N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine
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Overview
Description
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with a methoxyphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine typically involves the reaction of 4-methoxyphenylthiol with 4-bromophenylguanidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the guanidine group or the phenyl ring.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified guanidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’'-{4-[(4-Chlorophenyl)sulfanyl]phenyl}guanidine
- N’'-{4-[(4-Methylphenyl)sulfanyl]phenyl}guanidine
- N’'-{4-[(4-Nitrophenyl)sulfanyl]phenyl}guanidine
Uniqueness
N’'-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
CAS No. |
827610-24-2 |
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Molecular Formula |
C14H15N3OS |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C14H15N3OS/c1-18-11-4-8-13(9-5-11)19-12-6-2-10(3-7-12)17-14(15)16/h2-9H,1H3,(H4,15,16,17) |
InChI Key |
KLXBXHFEHNHEIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
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